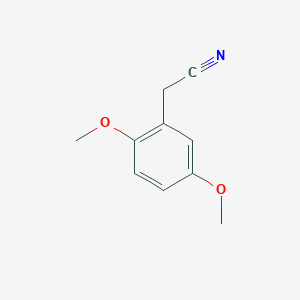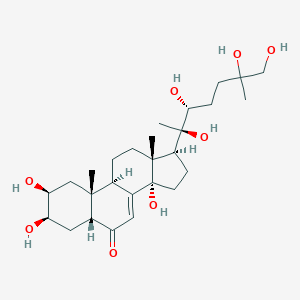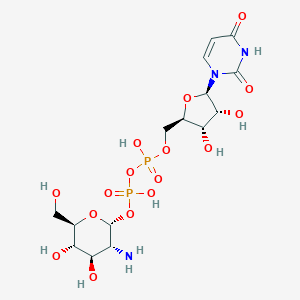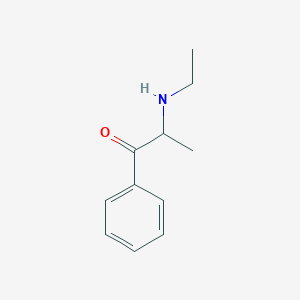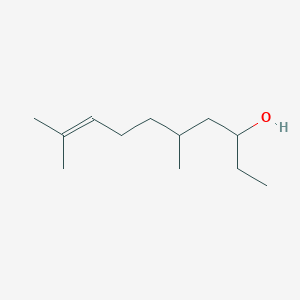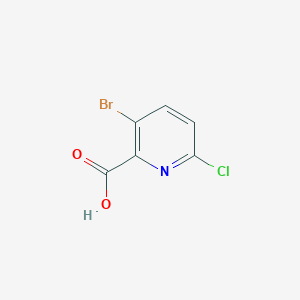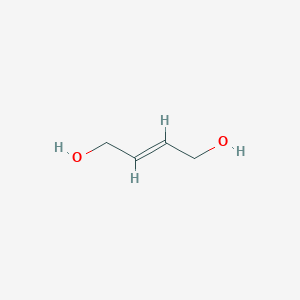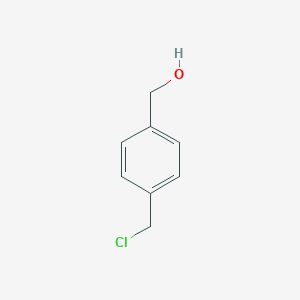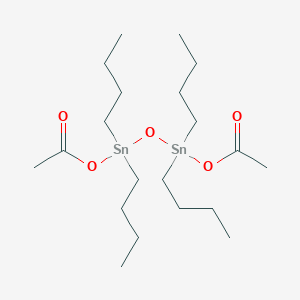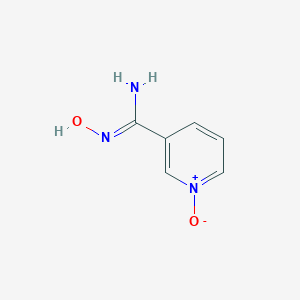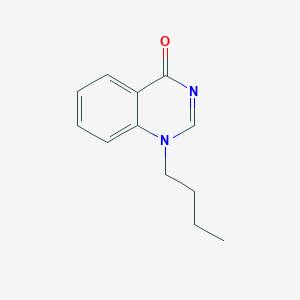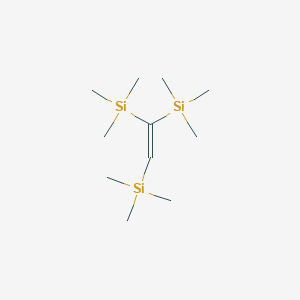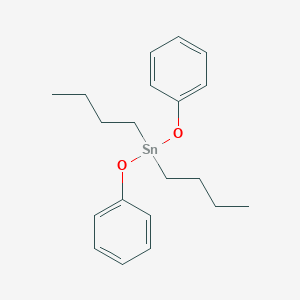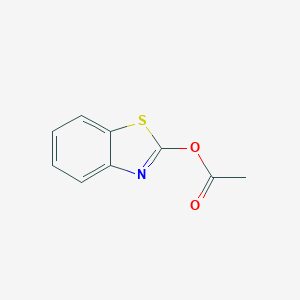
1,3-Benzothiazol-2-yl acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Benzothiazol-2-yl acetate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a member of the benzothiazole family, which is known for its diverse biological and pharmacological properties.
Wirkmechanismus
The mechanism of action of 1,3-Benzothiazol-2-yl acetate is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins in the body. For example, this compound has been shown to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. This inhibition can lead to an increase in the levels of acetylcholine in the brain, which can improve cognitive function and memory.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of 1,3-Benzothiazol-2-yl acetate have been studied in various animal models and cell cultures. In one study, this compound was found to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. In another study, it was shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. Additionally, this compound has been found to improve cognitive function and memory in animal models of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 1,3-Benzothiazol-2-yl acetate in lab experiments is its relatively low toxicity and high solubility in water and organic solvents. This makes it easier to handle and administer in experiments. However, one limitation of this compound is its low stability, which can lead to degradation over time. Additionally, the synthesis of this compound can be challenging, and the yield can be low if the reaction conditions are not optimized.
Zukünftige Richtungen
There are several future directions for research on 1,3-Benzothiazol-2-yl acetate. One area of interest is the development of novel drugs based on this compound for the treatment of various diseases. Another area of research is the optimization of the synthesis method to improve the yield and stability of this compound. Additionally, more studies are needed to fully understand the mechanism of action of this compound and its potential applications in other fields of scientific research.
Conclusion:
In conclusion, 1,3-Benzothiazol-2-yl acetate is a chemical compound that has shown promising results in scientific research for its potential applications in various fields. The synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of this compound have been discussed in this paper. Further research is needed to fully understand the potential of this compound in various fields of scientific research.
Synthesemethoden
The synthesis of 1,3-Benzothiazol-2-yl acetate can be achieved through various methods, including the reaction of 2-aminobenzenethiol with acetic anhydride in the presence of a catalyst such as sulfuric acid. Another method involves the reaction of 2-aminobenzenethiol with acetyl chloride in the presence of a base such as pyridine. The yield of this compound can be improved by optimizing the reaction conditions, such as temperature, concentration, and reaction time.
Wissenschaftliche Forschungsanwendungen
1,3-Benzothiazol-2-yl acetate has been extensively studied for its potential applications in various fields of scientific research. In the pharmaceutical industry, this compound has shown promising results in the development of novel drugs for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. It has also been studied for its antifungal, antibacterial, and anti-inflammatory properties.
Eigenschaften
CAS-Nummer |
15456-95-8 |
|---|---|
Produktname |
1,3-Benzothiazol-2-yl acetate |
Molekularformel |
C9H7NO2S |
Molekulargewicht |
193.22 g/mol |
IUPAC-Name |
1,3-benzothiazol-2-yl acetate |
InChI |
InChI=1S/C9H7NO2S/c1-6(11)12-9-10-7-4-2-3-5-8(7)13-9/h2-5H,1H3 |
InChI-Schlüssel |
GLFGFXDDVYKLKP-UHFFFAOYSA-N |
SMILES |
CC(=O)OC1=NC2=CC=CC=C2S1 |
Kanonische SMILES |
CC(=O)OC1=NC2=CC=CC=C2S1 |
Synonyme |
2-Benzothiazolol,acetate(ester)(8CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(6,11-Dihydrobenzo[c][1]benzothiepin-11-yl)acetic acid](/img/structure/B106617.png)
